6,7-dimethoxy-1-(4-methoxyphenyl)isochroman-3-one
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Overview
Description
6,7-Dimethoxy-1-(4-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one is a synthetic organic compound belonging to the class of isochromenes. Isochromenes are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes methoxy groups at positions 6 and 7, and a methoxyphenyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-(4-methoxyphenyl)isochroman-3-one typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 4-methoxybenzaldehyde under acidic conditions, followed by cyclization to form the isochromene ring . The reaction conditions often require the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(4-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the isochromene ring to a dihydroisochromene structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated or nitrated isochromenes .
Scientific Research Applications
6,7-Dimethoxy-1-(4-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-(4-methoxyphenyl)isochroman-3-one involves its interaction with specific molecular targets and pathways. For instance, its cardioprotective effects are mediated through the modulation of calcium transport systems in cardiomyocytes . The compound can inhibit calcium influx, thereby reducing oxidative stress and preventing cell damage under hypoxic conditions .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares a similar core structure but lacks the methoxyphenyl group.
4-Methoxyphenyl-1,2,3,4-tetrahydroisoquinoline: Contains the methoxyphenyl group but differs in the position of methoxy groups on the aromatic ring.
Uniqueness
6,7-Dimethoxy-1-(4-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 6 and 7, along with the methoxyphenyl group, enhances its stability and reactivity compared to similar compounds .
This detailed article provides a comprehensive overview of 6,7-dimethoxy-1-(4-methoxyphenyl)isochroman-3-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6,7-dimethoxy-1-(4-methoxyphenyl)-1,4-dihydroisochromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-20-13-6-4-11(5-7-13)18-14-10-16(22-3)15(21-2)8-12(14)9-17(19)23-18/h4-8,10,18H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLHFTHLNLJRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)O2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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